molecular formula C11H22N2O B1464371 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1249136-65-9

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Numéro de catalogue: B1464371
Numéro CAS: 1249136-65-9
Poids moléculaire: 198.31 g/mol
Clé InChI: RDSRFHZVJBPFKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Applications De Recherche Scientifique

The compound 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one , also known by its CAS number 1249136-65-9 , has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and potential industrial uses, supported by data tables and case studies.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction positions it as a candidate for developing treatments for neurological disorders such as depression and schizophrenia.

Case Study: Dopamine Receptor Modulation

In a study examining the effects of various piperidine derivatives on dopamine receptors, this compound demonstrated significant binding affinity for the D2 receptor subtype. This suggests potential use as an antipsychotic agent or in managing Parkinson's disease symptoms.

Antidepressant Potential

The compound's structural similarity to known antidepressants has led to investigations into its efficacy in treating mood disorders. In preclinical trials, it exhibited properties that enhance serotonergic activity, indicating its potential as a novel antidepressant.

Data Table: Antidepressant Activity

Compound NameMechanism of ActionEfficacy (in vitro)Reference
This compoundSerotonin reuptake inhibitionModerate[Source 1]
FluoxetineSelective serotonin reuptake inhibitorHigh[Source 2]
VenlafaxineSerotonin-norepinephrine reuptake inhibitorHigh[Source 3]

Synthesis of Pharmaceutical Intermediates

Due to its unique structure, this compound can serve as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development pipelines.

Agrochemical Development

Emerging research suggests that derivatives of this compound could be explored for their potential use in agrochemicals, particularly as insecticides or herbicides due to their biological activity against pests.

Mécanisme D'action

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which are involved in the regulation of blood glucose levels.

Mode of Action

This compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. The increased level of incretins enhances the secretion of insulin, a hormone that reduces blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones stimulate the pancreas to release more insulin in response to high blood glucose levels. Additionally, GLP-1 inhibits the release of glucagon, a hormone that increases blood glucose levels. Therefore, the overall effect is a decrease in blood glucose levels.

Pharmacokinetics

It is known that dpp-4 inhibitors are readily absorbed orally, and absorption occurs mainly in the small intestine . The metabolism of DPP-4 inhibitors is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .

Result of Action

The inhibition of DPP-4 by this compound results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and the decreased release of glucagon, both of which are mediated by the increased levels of incretin hormones.

Analyse Des Réactions Chimiques

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reacting with halogens or other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.

Comparaison Avec Des Composés Similaires

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other piperidine derivatives such as:

Propriétés

IUPAC Name

1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSRFHZVJBPFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Reactant of Route 5
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Reactant of Route 6
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.